2-[Chloro(nitro)methylidene]-1-methylimidazolidine
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Overview
Description
2-[Chloro(nitro)methylidene]-1-methylimidazolidine is a chemical compound that belongs to the class of imidazolidines. This compound is characterized by the presence of a chloro group and a nitro group attached to a methylidene moiety, which is further connected to a 1-methylimidazolidine ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Chloro(nitro)methylidene]-1-methylimidazolidine typically involves the reaction of 1-methylimidazolidine with chloronitromethane under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure the complete formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions, thereby improving the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[Chloro(nitro)methylidene]-1-methylimidazolidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with palladium catalyst or sodium borohydride.
Substitution: Common nucleophiles include primary and secondary amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted imidazolidine derivatives.
Scientific Research Applications
2-[Chloro(nitro)methylidene]-1-methylimidazolidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Used in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 2-[Chloro(nitro)methylidene]-1-methylimidazolidine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro group can also participate in nucleophilic substitution reactions, further modifying the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-methylimidazolidine
- 2-Nitro-1-methylimidazolidine
- 1-Methyl-2-(chloromethyl)imidazolidine
Uniqueness
2-[Chloro(nitro)methylidene]-1-methylimidazolidine is unique due to the presence of both chloro and nitro groups, which impart distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
56611-85-9 |
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Molecular Formula |
C5H8ClN3O2 |
Molecular Weight |
177.59 g/mol |
IUPAC Name |
2-[chloro(nitro)methylidene]-1-methylimidazolidine |
InChI |
InChI=1S/C5H8ClN3O2/c1-8-3-2-7-5(8)4(6)9(10)11/h7H,2-3H2,1H3 |
InChI Key |
AZXZBPZPSMNJBI-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCNC1=C([N+](=O)[O-])Cl |
Origin of Product |
United States |
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